molecular formula C9H15ClN2O2 B2976778 (2,4-Dimethoxybenzyl)hydrazine hydrochloride CAS No. 462059-71-8

(2,4-Dimethoxybenzyl)hydrazine hydrochloride

Cat. No.: B2976778
CAS No.: 462059-71-8
M. Wt: 218.68
InChI Key: JCIAZIMKVLPKFW-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)hydrazine hydrochloride is a hydrazine derivative featuring a benzyl group substituted with two methoxy groups at the 2- and 4-positions. This compound is widely utilized in organic synthesis, particularly as a protecting group in solid-phase peptide synthesis . Its 2,4-dimethoxybenzyl (DMB) moiety enables controlled cleavage under acidic conditions (e.g., trifluoroacetic acid) followed by oxidation with copper acetate, making it valuable for synthesizing esters, thioesters, and p-nitroanilides . The compound is commercially available in varying quantities (1g to 10g) for pharmaceutical and biotechnological applications, reflecting its industrial relevance .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-12-8-4-3-7(6-11-10)9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIAZIMKVLPKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462059-71-8
Record name [(2,4-dimethoxyphenyl)methyl]hydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)hydrazine hydrochloride typically involves a two-step process. In the first step, N’-(2,4-dimethoxybenzyl)acetohydrazide is reacted with hydrazine hydrate at 100°C for 30 hours . In the second step, the product is treated with hydrogen chloride in methanol to yield this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key is to maintain the reaction temperature and time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(2,4-Dimethoxybenzyl)hydrazine HCl 2,4-OCH₃ on benzyl C₉H₁₅ClN₂O₂ 218.68 Methoxy, hydrazine, HCl
2,4-Dimethylphenylhydrazine HCl 2,4-CH₃ on phenyl C₈H₁₃ClN₂ 172.66 Methyl, hydrazine, HCl
(2,4-Difluorophenyl)hydrazine HCl 2,4-F on phenyl C₆H₇ClF₂N₂ 180.58 Fluoro, hydrazine, HCl
(4-Nitrobenzyl)hydrazine diHCl 4-NO₂ on benzyl C₇H₁₁Cl₂N₃O₂ 240.08 Nitro, hydrazine, 2HCl
(4-Methoxybenzyl)hydrazine HCl 4-OCH₃ on benzyl C₈H₁₃ClN₂O 188.65 Methoxy, hydrazine, HCl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy groups in (2,4-Dimethoxybenzyl)hydrazine HCl enhance electron density on the aromatic ring, improving stability and directing reactivity in cyclization reactions . In contrast, nitro groups (e.g., in 4-nitrobenzyl derivatives) withdraw electrons, reducing aromatic reactivity but increasing electrophilicity for nucleophilic substitutions .
  • Steric Effects : Dimethylphenyl derivatives (e.g., 2,4-Dimethylphenylhydrazine HCl) exhibit steric hindrance from methyl groups, which may limit accessibility in binding pockets compared to methoxy-substituted analogs .

Reactivity Differences :

  • Methoxy-substituted hydrazines (e.g., 2,4-Dimethoxybenzyl) exhibit slower reaction kinetics in cycloadditions due to electron donation, whereas electron-deficient analogs (e.g., nitro derivatives) react faster in electrophilic substitutions .

Key Findings :

  • Methoxy groups enhance hydrogen bonding with protein targets (e.g., pyrazoline derivatives in APN inhibition), improving binding affinity compared to methyl or fluoro analogs .
  • The 2,4-dimethylphenyl group in J147 contributes to blood-brain barrier penetration, a trait less pronounced in polar methoxy-substituted derivatives .

Physical and Chemical Properties

  • Solubility: (2,4-Dimethoxybenzyl)hydrazine HCl is soluble in polar aprotic solvents (e.g., DCM, ethanol) due to methoxy groups, whereas dihydrochloride salts (e.g., 4-nitrobenzyl derivative) require aqueous acidic conditions .
  • Stability : DMB-protected hydrazines demonstrate superior stability under basic conditions compared to dihydrochloride salts, which are prone to decomposition due to weak N–N bonds .

Biological Activity

(2,4-Dimethoxybenzyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound has a molecular formula of C9H12N2O2·HCl and a molecular weight of approximately 218.68 g/mol. The synthesis typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions, yielding the hydrazone intermediate which is subsequently converted into the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways and cellular processes. The presence of methoxy groups enhances its binding affinity and specificity for biological targets.

Biological Activities

Research on this compound indicates a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the inhibition of pathways involved in cancer progression .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Effects : Some hydrazones have been reported to possess anti-inflammatory activities, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorExhibits potential antitumor effects through enzyme inhibition,
AntimicrobialPossible activity against various bacterial strains
Anti-inflammatoryMay reduce inflammation in experimental models

Research Example

In a study evaluating the biological activities of hydrazone derivatives, compounds similar to (2,4-Dimethoxybenzyl)hydrazine were tested for their efficacy against cancer cell lines. The results indicated significant antiproliferative effects with IC50 values ranging from 0.77 µM to higher concentrations depending on the specific derivative tested. These findings highlight the potential for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing (2,4-Dimethoxybenzyl)hydrazine hydrochloride in solid-phase peptide synthesis?

  • Methodological Answer : The compound is synthesized using a 2,4-dimethoxybenzyl (DMB) protecting group to block reactive hydrazine functionalities during solid-phase synthesis. Cleavage from the resin involves two steps:

Acidic cleavage : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the DMB group.

Oxidation : Use copper(II) acetate in methanol to oxidize the liberated acyl hydrazine, yielding the final product. This protocol minimizes unwanted alkylation byproducts and is adaptable for ester or thioester synthesis .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Key techniques include:

  • SMILES Analysis : Linear notation (e.g., NNCC1=C(C=CC=C1C(OC)C)Cl) to represent bonding and substituents.
  • Spectroscopy : NMR (¹H/¹³C) to confirm aromatic protons and methoxy groups; IR to identify N–H and C–O stretches.
  • Mass Spectrometry : Monoisotropic mass (~172.0767 Da) via high-resolution MS to verify molecular composition .

Q. What stability considerations are critical for storing (2,4-Dimethoxybenzial)hydrazine hydrochloride?

  • Methodological Answer :

  • Storage Conditions : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis.
  • Decomposition Risks : Avoid prolonged exposure to acidic or oxidizing conditions, which can degrade the hydrazine moiety. Non-combustible but may release toxic gases (e.g., HCl) under thermal stress .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other arylhydrazine derivatives in nucleophilic reactions?

  • Methodological Answer :

  • Electron-Donating Substituents : The 2,4-dimethoxy groups enhance electron density on the benzene ring, increasing nucleophilicity compared to electron-withdrawing derivatives (e.g., 2,4-dinitrophenylhydrazine).
  • Comparative Studies : Reactivity can be quantified via kinetic assays under standardized conditions (e.g., reaction with carbonyl compounds). Substituent effects are evident in reaction rates and byproduct profiles .

Q. What analytical techniques are critical for detecting byproducts during synthesis?

  • Methodological Answer :

  • HPLC-MS : Monitor reaction progress and identify impurities like unreacted hydrazine or oxidized intermediates.
  • TLC with UV Visualization : Track byproducts using silica gel plates and ninhydrin staining for hydrazine detection.
  • Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or decomposition products .

Q. How can reaction conditions be optimized to minimize decomposition during acidic cleavage?

  • Methodological Answer :

  • Controlled Acid Exposure : Limit TFA concentration (e.g., 20% v/v in DCM) and reaction time (<2 hours) to prevent over-protonation of the hydrazine group.
  • Temperature Modulation : Conduct cleavage at 0–4°C to slow side reactions.
  • Post-Cleavage Neutralization : Rapidly neutralize with a weak base (e.g., NaHCO₃) post-TFA treatment to stabilize the product .

Q. What strategies are effective in resolving contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 2–8) using gravimetric analysis.
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies that may falsely indicate low solubility.
  • Cross-Validation : Compare data across peer-reviewed studies, prioritizing conditions with controlled humidity and temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to confirm sample purity (>98% by HPLC).
  • Method Standardization : Ensure consistent heating rates (e.g., 1°C/min) and calibration with reference standards (e.g., indium).
  • Literature Review : Identify outliers in datasets (e.g., commercial vs. synthesized samples) and exclude non-peer-reviewed sources .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in catalytic studies?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
  • Emergency Procedures : Maintain 1% acetic acid for skin contact and ensure eyewash stations are accessible .

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